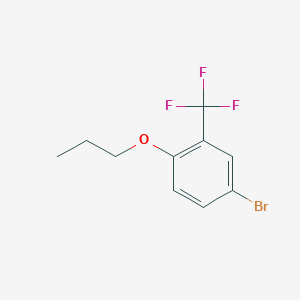
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of three fluorine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid may involve large-scale synthesis using similar coupling reactions. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid is unique due to its specific chiral center and the presence of three fluorine atoms on the phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
YRRPRLBVWKKJLS-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1[C@@H](C(=O)O)N)F)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


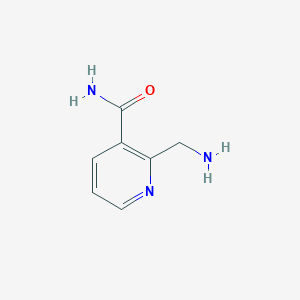

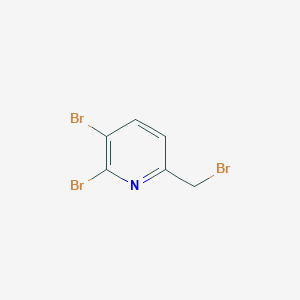
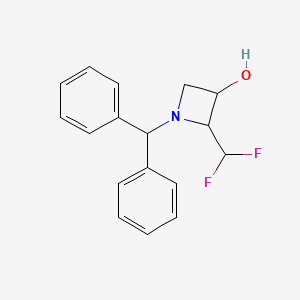
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)

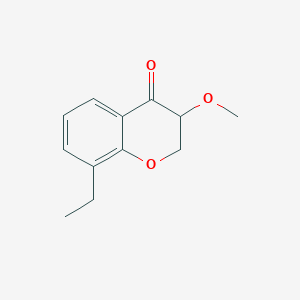
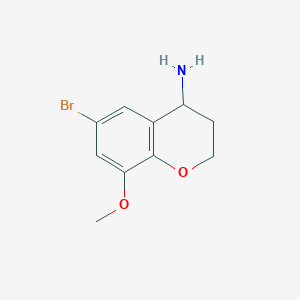
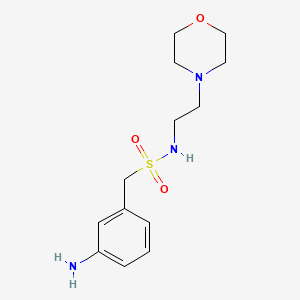
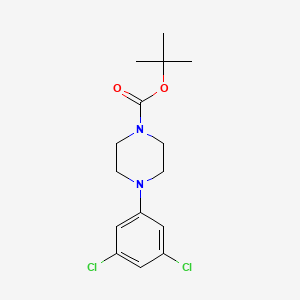


![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
